molecular formula C14H10BrN3O B14621210 7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one CAS No. 57059-41-3

7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one

Cat. No.: B14621210
CAS No.: 57059-41-3
M. Wt: 316.15 g/mol
InChI Key: DALGQOWUROWOPK-UHFFFAOYSA-N
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Description

7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one is a heterocyclic compound that belongs to the class of benzodiazepines. It is characterized by a pyrido[3,2-e][1,4]diazepin-2-one core structure with a bromine atom at the 7th position and a phenyl group at the 5th position. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the thermolysis of the syn-4-phenylsemicarbazone of 2-aminobenzophenone . The reaction conditions often require elevated temperatures and the presence of specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one involves its interaction with specific molecular targets in the brain. Like other benzodiazepines, it enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to GABA receptors. This results in increased inhibitory effects in the central nervous system, leading to its anxiolytic and sedative properties .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative effects.

    Alprazolam: Another benzodiazepine used for its anxiolytic properties.

    Lorazepam: Known for its use in treating anxiety disorders.

Uniqueness

7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its bromine atom at the 7th position and the pyrido[3,2-e][1,4]diazepin-2-one core structure differentiate it from other compounds in the same class .

Properties

CAS No.

57059-41-3

Molecular Formula

C14H10BrN3O

Molecular Weight

316.15 g/mol

IUPAC Name

7-bromo-5-phenyl-1,3-dihydropyrido[3,2-e][1,4]diazepin-2-one

InChI

InChI=1S/C14H10BrN3O/c15-11-7-6-10-14(18-11)13(16-8-12(19)17-10)9-4-2-1-3-5-9/h1-7H,8H2,(H,17,19)

InChI Key

DALGQOWUROWOPK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C(=N1)C3=CC=CC=C3)N=C(C=C2)Br

Origin of Product

United States

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